molecular formula C16H20Cl2N2O B1667503 Brasofensine CAS No. 171655-91-7

Brasofensine

Número de catálogo B1667503
Número CAS: 171655-91-7
Peso molecular: 327.2 g/mol
Clave InChI: NRLIFEGHTNUYFL-QJDHNRDASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brasofensine is a serotonin-noradrenaline-dopamine reuptake inhibitor . It has been researched for the treatment of Parkinson’s Disease, depression, and treatment of drug dependence .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Brasofensine is a synaptic dopamine transporter inhibitor. Studies have characterized its pharmacokinetics, bioavailability, disposition, and metabolism in rats, monkeys, and humans. It is rapidly absorbed after oral administration, with differing peak plasma concentrations and elimination half-lives across species. This compound undergoes extensive first-pass metabolism in all tested species, involving O- and N-demethylation and isomerization, with metabolites being excreted in urine and feces (Zhu et al., 2008).

Potential Treatment for Parkinson's Disease

This compound has been explored as a potential treatment for Parkinson's disease (PD). It has undergone clinical trials, showing promise as a dopamine reuptake inhibitor. However, its development faced financial and regulatory challenges, leading to the withdrawal of Bristol-Myers Squibb from its codevelopment and prompting NeuroSearch to seek new partnerships (Yu, 2000).

Safety and Pharmacodynamics in PD Patients

A study investigated the safety, tolerability, and pharmacodynamic properties of this compound in Parkinson's disease patients receiving levodopa/carbidopa. The study found that this compound was safe and well-tolerated at doses up to 4 mg daily, with mild adverse events like headache and insomnia reported (Frackiewicz et al., 2002).

Effect on Akinesia and Dyskinesia in MPTP-treated Marmosets

This compound demonstrated effectiveness in reversing akinesia without causing dyskinesia in MPTP-treated marmosets, a model for Parkinson's disease. This suggests its potential value in treating Parkinson's disease, especially in the early stages or when L-DOPA–induced dyskinesias complicate treatment (Pearce et al., 2002).

Mecanismo De Acción

Target of Action

Brasofensine, also known as 1YP2S94RVH or this compound [INN], primarily targets the synaptic dopamine transporter . This transporter plays a crucial role in the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal of the neurotransmitter .

Mode of Action

This compound acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, this compound prevents it from entering back into the source nerve cell . This action allows dopamine to have a longer period of synaptic activity, which can enhance the signal transmitted by dopamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft . This increase can enhance dopaminergic signaling, which is involved in various functions such as movement, reward, and the regulation of mood .

Pharmacokinetics

This compound exhibits several key pharmacokinetic properties:

These properties influence the bioavailability of this compound and can affect its therapeutic efficacy .

Result of Action

The inhibition of dopamine reuptake by this compound results in increased dopaminergic signaling . In animal models of Parkinson’s disease, this compound was effective in stimulating locomotor activity and reversing akinesia . .

Análisis Bioquímico

Biochemical Properties

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, this compound prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity .

Cellular Effects

In animal models of Parkinson’s disease, this compound was effective in stimulating locomotor activity and reversing akinesia . This suggests that this compound can influence cell function by modulating dopamine signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the synaptic dopamine transporter . By preventing the reuptake of dopamine, this compound allows for a longer period of synaptic activity .

Temporal Effects in Laboratory Settings

It is known that this compound is not particularly stable and is readily metabolized .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, this compound was shown to be effective and well-tolerated at a dose of 4 mg . The effects of different dosages of this compound in animal models have not been extensively studied.

Metabolic Pathways

This compound undergoes extensive first-pass metabolism following oral administration in humans, monkeys, and rats . It primarily undergoes O- and N-demethylation and isomerization . Some of the desmethyl metabolites were further converted to glucuronides .

Transport and Distribution

It is known that this compound is rapidly absorbed after oral administration in rats and monkeys .

Subcellular Localization

Given its role as a dopamine reuptake inhibitor, it is likely that this compound interacts with the dopamine transporter, which is located on the presynaptic neuron’s cell membrane .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Brasofensine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3,4-Dimethoxyphenylacetonitrile", "Methylmagnesium bromide", "1,2,3,4-tetrahydroisoquinoline", "Benzyl bromide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Acetone", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline by the Pictet-Spengler reaction of 3,4-Dimethoxyphenylacetonitrile and formaldehyde in the presence of hydrochloric acid and sodium hydroxide.", "Step 2: Alkylation of 1,2,3,4-tetrahydroisoquinoline with benzyl bromide in the presence of sodium hydroxide to form N-benzyl-1,2,3,4-tetrahydroisoquinoline.", "Step 3: Reduction of N-benzyl-1,2,3,4-tetrahydroisoquinoline with sodium borohydride in ethanol to form N-benzyl-tetrahydroisoquinoline.", "Step 4: Bromination of N-benzyl-tetrahydroisoquinoline with bromine in the presence of hydrochloric acid to form N-benzyl-6-bromotetrahydroisoquinoline.", "Step 5: Palladium-catalyzed coupling of N-benzyl-6-bromotetrahydroisoquinoline with methylmagnesium bromide to form 6-methyl-N-benzyltetrahydroisoquinoline.", "Step 6: Reduction of 6-methyl-N-benzyltetrahydroisoquinoline with hydrogen gas in the presence of palladium on carbon to form Brasofensine.", "Step 7: Purification of Brasofensine by recrystallization from acetone and drying over sodium sulfate." ] }

When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell, thereby allowing a longer period of synaptic activity.

Número CAS

171655-91-7

Fórmula molecular

C16H20Cl2N2O

Peso molecular

327.2 g/mol

Nombre IUPAC

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11-,12+,13+,16+/m0/s1

Clave InChI

NRLIFEGHTNUYFL-QJDHNRDASA-N

SMILES isomérico

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC

SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

SMILES canónico

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime
BMS 204756
brasofensine
NS2214

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brasofensine
Reactant of Route 2
Brasofensine
Reactant of Route 3
Brasofensine
Reactant of Route 4
Brasofensine
Reactant of Route 5
Brasofensine
Reactant of Route 6
Brasofensine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.